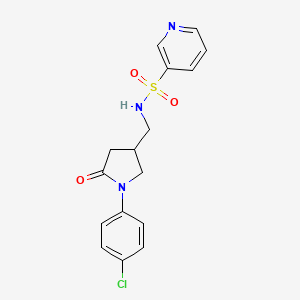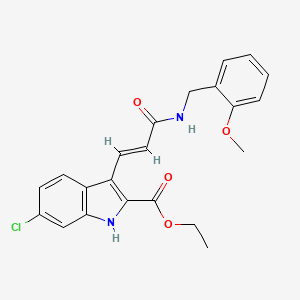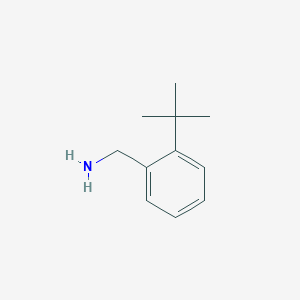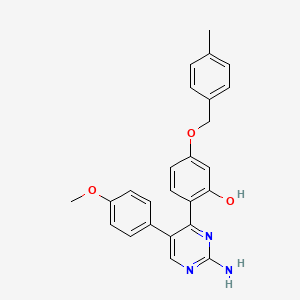
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide” is a compound that falls under the category of pyridines with a sulfonamide moiety . Pyridines with sulfonamide moieties have been synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .
Synthesis Analysis
The synthesis of new pyridines with sulfonamide moiety was achieved via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions . The synthesis process involved the use of aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and NH4OAc, with 2 mol% of TQoxyTtriFA added as a catalyst .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridines with sulfonamide moiety involve a cooperative vinylogous anomeric-based oxidation mechanism . This process was catalyzed by a novel quinoline-based dendrimer-like ionic liquid .Aplicaciones Científicas De Investigación
Anticancer Activity
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21): stands out for its promising anticancer properties. It has demonstrated good activity and selectivity against leukemia, colon cancer, and melanoma cells, with average GI50 values ranging from 13.6 to 14.9 µM . Researchers continue to explore its mechanism of action and potential as a targeted therapy.
Antitumor Effects
The broader class of N1, N3-diarylsulfonylureas (DSUs), which includes compounds like LY-181984, LY-186641 (sulofenur), and LY-295501, has shown activity against various syngeneic rodent solid tumors and human tumor xenografts . Investigations into the antineoplastic effects of these compounds have led to valuable insights for cancer treatment.
Histamine H3 Receptor Antagonism
Sulfonylurea derivatives, including some pyridine-3-sulfonamides, have been studied for their interaction with histamine H3 receptors . Understanding their binding affinity and functional effects can contribute to drug development in neurological disorders.
Thromboxane A2 Receptor Antagonism
Certain sulfonylureas, including pyridine-3-sulfonamides, have been explored as thromboxane A2 receptor antagonists . These investigations aim to uncover potential cardiovascular applications and antiplatelet effects.
Antibacterial and Antifungal Properties
In preclinical studies, sulfonylurea derivatives have exhibited antibacterial and antifungal activity . Researchers have investigated their efficacy against specific pathogens, providing insights for novel therapeutic approaches.
Other Pharmacological Activities
Beyond the mentioned fields, sulfonylureas have been used as antihypoglycemic agents, diuretics, and herbicides . Their diverse pharmacological profiles continue to inspire further research.
Direcciones Futuras
The future directions for research on “N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. The use of novel catalysts and reaction mechanisms could also be investigated .
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-13-3-5-14(6-4-13)20-11-12(8-16(20)21)9-19-24(22,23)15-2-1-7-18-10-15/h1-7,10,12,19H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWLWFDYOYLASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2770245.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2770247.png)

![3-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B2770249.png)
![N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2770251.png)
![1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2770255.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)

![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)

